molecular formula C11H13Cl2NO B7860797 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7860797
M. Wt: 246.13 g/mol
InChI Key: OEFWUGPDXOICOL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of acetamide, where the hydrogen atoms are substituted by chloro and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2-chlorobenzylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chlorobenzylamine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups can be substituted by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzylamine: A related compound with similar structural features but different functional groups.

    2-Chloro-N-(2-chlorobenzyl)acetamide: Another derivative with a similar backbone but different substituents.

Uniqueness

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide is unique due to its specific combination of chloro and benzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFWUGPDXOICOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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